![molecular formula C16H18N4O6S B6562594 4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 943105-42-8](/img/structure/B6562594.png)
4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine
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Overview
Description
4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is a complex organic compound characterized by a morpholine ring attached to a pyrazole moiety that is substituted with nitrobenzoyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine typically involves a multi-step process starting from readily available starting materials. The pyrazole ring can be constructed through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds. The nitrobenzoyl group is introduced via Friedel-Crafts acylation, and the sulfonyl group is added through sulfonation reactions. Morpholine is then appended to the pyrazole ring via nucleophilic substitution or similar methods.
Industrial Production Methods: Industrial production may involve similar steps but with optimizations for scale, yield, and purity. Methods like continuous flow synthesis, catalytic processes, and use of advanced reactors may be employed to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, typically using reducing agents like hydrogen gas over a metal catalyst.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or chemical reductants like sodium dithionite.
Substitution: Conditions for nucleophilic substitution may include strong bases or acids depending on the leaving group.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Varied substituted morpholine derivatives depending on the reacting nucleophile.
Scientific Research Applications
Overview
4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is a complex organic compound with significant potential in various scientific fields, including chemistry, biology, and medicine. Its unique structural features, including a morpholine ring, a pyrazole moiety, and a nitrobenzoyl group, contribute to its diverse applications.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules due to its reactive functional groups.
Biology
- Biochemical Probes : Its unique structure makes it suitable for use as a biochemical probe in various biological studies. It may interact with specific enzymes or proteins, allowing researchers to investigate biological pathways.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound exhibits anti-inflammatory and antimicrobial properties. Its mechanism of action may involve inhibition of specific biological targets, which warrants further investigation through in vitro and in vivo studies.
Industry
- Material Development : The compound can be utilized in developing new materials or as a catalyst in various chemical reactions. Its unique properties may enhance the performance characteristics of industrial products.
Mechanism of Action
The mechanism by which 4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The sulfonyl group, for instance, can form strong interactions with amino acid residues in proteins, altering their function. The nitrobenzoyl moiety may participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Compared to other sulfonyl-containing compounds, 4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is unique due to its specific combination of functional groups that impart distinct chemical and biological properties. Similar Compounds:
4-{[3,5-dimethyl-1-(benzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine
4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]thio}morpholine
4-{[1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine
Each of these similar compounds may share some chemical reactions and applications but can differ significantly in their reactivity, stability, and biological effects due to the variations in their structures.
By diving deep into the unique properties and potential applications of this compound, researchers can uncover new pathways for scientific and industrial advancements. Fascinating, right?
Biological Activity
4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is a complex organic compound notable for its unique structural features, including a morpholine ring, a pyrazole moiety, and a nitrobenzoyl group. These functional groups suggest significant potential for various biological activities, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
The molecular formula for this compound is C13H16N4O4S. Its structure can be described as follows:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Pyrazole Moiety : A five-membered ring with two adjacent nitrogen atoms.
- Nitrobenzoyl Group : A benzene ring substituted with a nitro group attached to the carbonyl of the pyrazole.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The nitrobenzoyl group can inhibit enzyme activity by mimicking substrates or interacting with active sites, while the sulfonyl group enhances binding affinity through strong interactions with biological molecules.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in cellular models.
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes related to disease pathways, such as MurB enzyme in Mycobacterium tuberculosis, which is critical for cell wall biosynthesis.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- MurB Inhibition Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit the MurB enzyme. The results indicated that modifications at the C-4 position significantly enhanced inhibitory potency, with some compounds exhibiting nanomolar affinity towards the target enzyme .
- Antimicrobial Activity Assessment : In vitro studies demonstrated that certain derivatives displayed significant antibacterial activity against strains such as E. coli and S. aureus. The presence of the nitro group was found to be essential for enhancing this activity .
- Inflammation Model Testing : In cellular assays, compounds similar to this compound were evaluated for their anti-inflammatory properties. Results indicated a marked reduction in pro-inflammatory cytokines when treated with these compounds .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-{[3,5-dimethyl-1-(benzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine | Benzoyl instead of nitrobenzoyl | Lacks nitro group; potentially different biological activity |
4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]thio}morpholine | Thio group instead of sulfonyl | Different reactivity due to sulfur atom |
4-{[1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine | Altered pyrazole substitution | May exhibit distinct pharmacological properties |
Properties
IUPAC Name |
(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O6S/c1-11-15(27(24,25)18-6-8-26-9-7-18)12(2)19(17-11)16(21)13-4-3-5-14(10-13)20(22)23/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUUZNFCEOEACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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